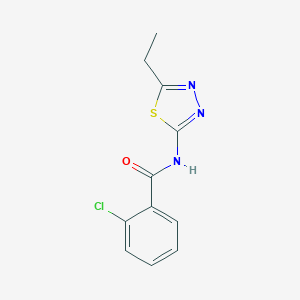

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Description

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS: 313531-89-4; molecular formula: C₁₁H₁₀ClN₃OS; molecular weight: 284.73 g/mol) is a heterocyclic compound featuring a benzamide core linked to a 5-ethyl-substituted 1,3,4-thiadiazole ring. The 2-chloro substituent on the benzamide moiety and the ethyl group on the thiadiazole ring contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name |

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDBMOCWFUTDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamides with Hydrazine

The 1,3,4-thiadiazole ring is typically synthesized via cyclocondensation of thioamides with hydrazine hydrate. For example, ethyl thioamide (CH₃CH₂C(=S)NH₂) reacts with hydrazine under reflux to form 5-ethyl-1,3,4-thiadiazol-2-amine. This reaction proceeds through nucleophilic attack of hydrazine on the thiocarbonyl group, followed by cyclization and elimination of ammonia.

Reaction Conditions:

Substituted Thiosemicarbazide Routes

Alternative routes utilize substituted thiosemicarbazides. For instance, ethyl thiosemicarbazide (CH₃CH₂NHC(=S)NHNH₂) cyclizes in the presence of phosphorus oxychloride (POCl₃) to form the thiadiazole ring. This method avoids isolation of intermediates and achieves yields of 65–78%.

Key Reaction:

Coupling with 2-Chlorobenzoyl Chloride

Amide Bond Formation

The final step involves coupling 5-ethyl-1,3,4-thiadiazol-2-amine with 2-chlorobenzoyl chloride. This is achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF).

Reaction Mechanism:

-

Activation of 2-chlorobenzoyl chloride by DCC.

-

Nucleophilic attack by the amine group of the thiadiazole.

-

Elimination of dicyclohexylurea (DCU) to form the amide bond.

Conditions:

Solvent and Base Optimization

Studies show that using triethylamine (Et₃N) as a base in dichloromethane (DCM) improves reaction efficiency by neutralizing HCl byproducts. Microwave-assisted coupling reduces reaction time from 12 hours to 30 minutes with comparable yields.

Industrial Production Methods

Continuous Flow Synthesis

Industrial scales employ continuous flow reactors to enhance reproducibility. A typical setup involves:

-

Thiadiazole Formation Module: Ethyl thioamide and hydrazine are pumped into a heated reactor (90°C, 5 MPa).

-

Alkylation Module: Ethyl iodide is introduced via a T-junction.

-

Coupling Module: 2-Chlorobenzoyl chloride and DCC are mixed in a microreactor.

Advantages:

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Reactions: Substituted benzamides with different functional groups.

Oxidation and Reduction Reactions: Oxidized or reduced thiadiazole derivatives.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biological Studies: It is used in studies related to enzyme inhibition, particularly urease inhibition, which is relevant in the treatment of certain infections.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Spectroscopic Data of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- The ethyl group in the target compound introduces distinct triplet and quartet signals in ¹H NMR, absent in pyridinyl or cyanomethyl analogs .

- The 2-chloro substituent on the benzamide ring causes deshielding of adjacent aromatic protons compared to fluoro or methoxy analogs .

- IR spectra consistently show N-H and C=O stretches (~3250–3300 cm⁻¹ and ~1675–1690 cm⁻¹, respectively), with additional peaks for substituents like C≡N (cyanomethyl) or C-Cl .

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CN) enhance bioactivity by increasing electrophilicity and target binding. For example, the cyanomethyl group in improves insecticidal activity due to its electron-deficient nature.

- Heteroaromatic substituents (e.g., pyridinyl in ) introduce π-π stacking interactions, beneficial for antimicrobial activity.

Biological Activity

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chlorobenzoyl chloride in the presence of a base like triethylamine. This reaction can be optimized for industrial production through continuous flow reactors and purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can inhibit various bacterial strains and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. A related compound targeting epidermal growth factor receptor (EGFR) and HER-2 showed selective inhibition of cancer cell proliferation in breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549). The compound demonstrated a strong inhibitory effect on SK-BR-3 cells while showing minimal effects on healthy cells .

Table 1: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 2-chloro-N-(5-ethyl...)benzamide | MCF-7 | 15 | Moderate cytotoxicity |

| Related Thiadiazole Derivative | SK-BR-3 | 8 | High cytotoxicity |

| Related Thiadiazole Derivative | A549 | 20 | Moderate cytotoxicity |

The mechanism by which 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects is primarily through enzyme inhibition. Notably, it has been studied for urease inhibition, which is relevant in treating infections caused by urease-producing bacteria. This inhibition can disrupt the metabolic processes of such pathogens .

Case Studies

In a recent study involving a series of thiadiazole derivatives, researchers synthesized compounds that were evaluated for their kinase inhibitory activity against EGFR and HER-2. The findings revealed that specific modifications in the structure enhanced binding affinity and selectivity towards these targets .

Another investigation focused on the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines. The results indicated that structural variations significantly influenced the compounds' potency against breast and liver cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.